N'-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide
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Overview
Description
N’-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide is an organic compound with the molecular formula C₁₉H₂₈N₄O₅ It is a derivative of benzohydrazide, characterized by the presence of a dodecylidene group and two nitro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 3,5-dinitrobenzohydrazide and dodecanal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. Additionally, the hydrazone linkage can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
N’-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-hexadecylidene]-3,5-dinitrobenzohydrazide: Similar structure but with a longer alkyl chain, which may affect its solubility and reactivity.
N’-[(1E)-octylidene]-3,5-dinitrobenzohydrazide: Similar structure but with a shorter alkyl chain, which may influence its biological activity and chemical properties.
N’-[(1E)-phenylmethylidene]-3,5-dinitrobenzohydrazide:
The uniqueness of N’-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide lies in its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H28N4O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-dodecylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H28N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-20-21-19(24)16-13-17(22(25)26)15-18(14-16)23(27)28/h12-15H,2-11H2,1H3,(H,21,24)/b20-12+ |
InChI Key |
XNYRNTCCMGJOGM-UDWIEESQSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=N/NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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